molecular formula C12H12ClNO2 B8417098 Methyl 4-chloro-1,2-dimethyl-1H-indole-3-carboxylate

Methyl 4-chloro-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B8417098
M. Wt: 237.68 g/mol
InChI Key: MXLVMXVIALSSLJ-UHFFFAOYSA-N
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Patent
US08492559B2

Procedure details

Methyl 4-chloro-2-methyl-1H-indole-3-carboxylate (13.45 mmol, 1.0 equiv.) was dissolved in DMF (7 ml) and added at 0° C. to a suspension of NaH (26.90 mmol, 2.0 equiv.) in DMF (13 ml). The mixture was then stirred for 30 min. Methyl iodide (20.17 mmol, 1.5 equiv.) was added dropwise at 0° C. and stirring was carried out for 2 h at 25° C. The reaction mixture was diluted with NH4Cl solution (20 ml) and extracted with ethyl acetate (3×50 ml). The combined organic phases were washed with water and sat. NaCl solution (in each case 50 ml), dried over Na2SO4 and concentrated to dryness under reduced pressure. Yield: 72%
Quantity
13.45 mmol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
26.9 mmol
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
Quantity
20.17 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([C:12]([O:14][CH3:15])=[O:13])=[C:5]([CH3:11])[NH:6]2.[H-].[Na+].[CH3:18]I>CN(C=O)C.[NH4+].[Cl-]>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([C:12]([O:14][CH3:15])=[O:13])=[C:5]([CH3:11])[N:6]2[CH3:18] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
13.45 mmol
Type
reactant
Smiles
ClC1=C2C(=C(NC2=CC=C1)C)C(=O)OC
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
26.9 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
20.17 mmol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was carried out for 2 h at 25° C
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water and sat. NaCl solution (in each case 50 ml),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C2C(=C(N(C2=CC=C1)C)C)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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